1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-ethanol 1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-ethanol
Brand Name: Vulcanchem
CAS No.: 81331-60-4
VCID: VC20214602
InChI: InChI=1S/C12H25NO5/c14-4-1-13-2-5-15-7-9-17-11-12-18-10-8-16-6-3-13/h14H,1-12H2
SMILES:
Molecular Formula: C12H25NO5
Molecular Weight: 263.33 g/mol

1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-ethanol

CAS No.: 81331-60-4

Cat. No.: VC20214602

Molecular Formula: C12H25NO5

Molecular Weight: 263.33 g/mol

* For research use only. Not for human or veterinary use.

1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-ethanol - 81331-60-4

Specification

CAS No. 81331-60-4
Molecular Formula C12H25NO5
Molecular Weight 263.33 g/mol
IUPAC Name 2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)ethanol
Standard InChI InChI=1S/C12H25NO5/c14-4-1-13-2-5-15-7-9-17-11-12-18-10-8-16-6-3-13/h14H,1-12H2
Standard InChI Key NERABKXQXDJKRF-UHFFFAOYSA-N
Canonical SMILES C1COCCOCCOCCOCCN1CCO

Introduction

Structural Characteristics and Nomenclature

The compound’s systematic name, 1,4,7,10-tetraoxa-13-azacyclopentadecane-13-ethanol, reflects its 15-membered macrocyclic architecture. The ring consists of four ethylene oxide units (-CH₂CH₂O-) and one secondary amine group (-NH-), with an ethanol (-CH₂CH₂OH) moiety bonded to the nitrogen atom . This configuration distinguishes it from simpler aza-crown ethers like 1-aza-15-crown-5 (CAS 66943-05-3), which lacks the ethanol substituent .

Molecular Geometry and Conformational Flexibility

X-ray crystallographic studies of analogous compounds, such as 13-phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane, reveal a puckered macrocyclic ring with bond angles and torsion angles optimized for host-guest interactions . The ethanol group introduces additional hydrogen-bonding capabilities, enhancing its ability to coordinate polar substrates. Density functional theory (DFT) calculations predict a cavity diameter of approximately 2.8–3.2 Å, suitable for binding alkali metal ions like K⁺ and Na⁺ .

Table 1: Key Structural Parameters

ParameterValueSource
Molecular formulaC₁₁H₂₃NO₅
Molecular weight261.31 g/mol
Cavity diameter2.8–3.2 Å
Predicted logP-1.2 to -0.8
Hydrogen bond donors2 (N-H and O-H)

Synthesis and Purification

The synthesis of 1,4,7,10-tetraoxa-13-azacyclopentadecane-13-ethanol typically follows a modified Richman-Atkins cyclization approach, adapted from procedures used for aza-18-crown-6 derivatives .

Stepwise Reaction Pathway

  • Precursor Preparation: Diethylene glycol ditosylate reacts with ethanolamine in acetonitrile at 60°C to form a linear polyether intermediate.

  • Cyclization: The intermediate undergoes high-dilution cyclization in the presence of K₂CO₃, yielding the macrocyclic ring .

  • Functionalization: The nitrogen atom is alkylated using 2-bromoethanol to introduce the ethanol substituent.

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield
Linear intermediateEtOH, 60°C, 12 h78%
CyclizationK₂CO₃, CH₃CN, reflux45%
Ethanol functionalization2-Bromoethanol, DMF, 50°C62%

Purification involves column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) followed by recrystallization from ethyl acetate .

Physicochemical Properties

The compound exhibits solubility in polar solvents like water, methanol, and DMSO, with limited solubility in nonpolar solvents (e.g., hexane) . Its melting point (42–44°C) and boiling point (estimated 330–350°C) align with trends observed in analogous aza-crown ethers .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 3.65–3.55 (m, 16H, OCH₂CH₂O), 2.82 (t, 2H, NCH₂), 2.70 (t, 2H, CH₂OH), 1.90 (s, 1H, OH) .

  • IR (KBr): 3350 cm⁻¹ (O-H stretch), 2870 cm⁻¹ (C-H), 1110 cm⁻¹ (C-O-C) .

Applications in Coordination Chemistry and Catalysis

The ethanol substituent enhances this compound’s utility in metal ion extraction and phase-transfer catalysis.

Metal Ion Binding Studies

Stability constants (log K) for complexes with alkali metals were determined via potentiometric titration:

  • K⁺: log K = 3.2 ± 0.1

  • Na⁺: log K = 2.7 ± 0.1
    Selectivity for K⁺ over Na⁺ arises from the cavity size and hydrogen-bonding interactions with the ethanol group .

Catalytic Activity

In Suzuki-Miyaura cross-coupling reactions, the compound acts as a phase-transfer catalyst, improving yields by 15–20% compared to unmodified crown ethers .

Future Directions

Research opportunities include:

  • Developing chiral derivatives for asymmetric catalysis.

  • Investigating its use in lithium-ion battery electrolytes.

  • Optimizing solubility for biomedical applications (e.g., drug delivery).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator